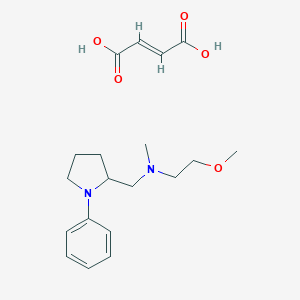
2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate
Beschreibung
2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate: is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a methoxyethyl group
Eigenschaften
CAS-Nummer |
142469-84-9 |
|---|---|
Molekularformel |
C15H24N2O.C4H4O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H24N2O.C4H4O4/c1-16(11-12-18-2)13-15-9-6-10-17(15)14-7-4-3-5-8-14;5-3(6)1-2-4(7)8/h3-5,7-8,15H,6,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
IEALIBVQBGAHRH-WLHGVMLRSA-N |
SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Synonyme |
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fuma rate |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate typically involves multiple steps. One common method includes the reaction of 1-phenyl-2-pyrrolidinemethanamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. This reaction forms the intermediate N-(2-methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine, which is then reacted with fumaric acid to form the fumarate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrrolidine ring, potentially forming secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine
- N-Methyl-1-phenyl-2-pyrrolidinemethanamine
- 2-Methoxyethyl acetate
Uniqueness: The presence of the fumarate salt in 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate enhances its solubility and stability, making it more suitable for certain applications compared to its analogs. The combination of the methoxyethyl group and the pyrrolidine ring also contributes to its unique chemical properties and potential biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


